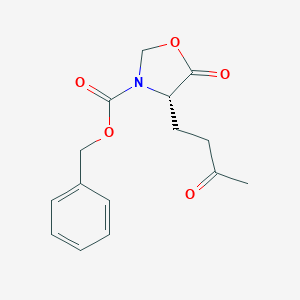

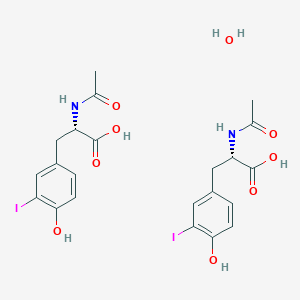

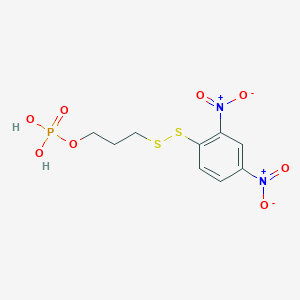

![molecular formula C31H37KN2O8S2 B015813 Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate CAS No. 449175-57-9](/img/structure/B15813.png)

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a useful research compound. Its molecular formula is C31H37KN2O8S2 and its molecular weight is 668.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Optical Imaging Applications

A novel water-soluble dye with near-infrared features for cancer detection has been developed, showing potential for broad applications in developing molecular-based beacons for cancer detection. This dye exhibits a 2-fold increase in quantum yield compared to previous generations, highlighting its suitability for in vivo optical imaging (Pham, Medarova, & Moore, 2005).

Coordination Chemistry with Potassium

The coordination chemistry of the 2,3-dimethylindolide anion with potassium has been explored, demonstrating flexibility in binding and bridging potassium ions in various modes. This research provides insights into the extended structures formed through different binding modes, contributing to the understanding of the compound's chemical behavior (Evans, Brady, & Ziller, 2002).

Analysis of Organic Salts

Studies on the ionization of organic salts by laser irradiation, including sulfonates, sulfates, and thiosulfates, have shed light on the behavior of these compounds under laser irradiation. The findings contribute to the understanding of the organic ions observed and the abundance of inorganic ions in the spectra, which is crucial for analytical applications (Mumma & Vastola, 1972).

Crystal Structure and Polymer Assembly

Research into the crystal structure of potassium salts and their assembly with multidentate ligands has revealed the construction of three-dimensional polymer structures with functional properties. This study highlights the use of potassium to construct polymer structures with multifunctional ligands, which have applications in catalysis, optical materials, and gas adsorbents (Han, Du, & Wang, 2007).

Lanthanide-Potassium Frameworks

A novel lanthanide-organic framework featuring a three-dimensional structure with large and small channels has been synthesized, showing potential for gas sorption, proton conductivity, and luminescent sensing of metal ions. This research demonstrates the framework's affinity for quadrupolar molecules and its humidity- and temperature-dependent proton conductivity, as well as its potential for recognizing specific ions (Zhou et al., 2016).

Propiedades

| 449175-57-9 | |

Fórmula molecular |

C31H37KN2O8S2 |

Peso molecular |

668.9 g/mol |

Nombre IUPAC |

potassium;(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C31H38N2O8S2.K/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35;/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41);/q;+1/p-1 |

Clave InChI |

YISNCKBAILWZRU-UHFFFAOYSA-M |

SMILES isomérico |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |

SMILES canónico |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

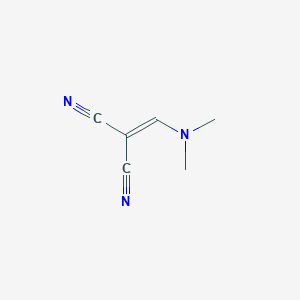

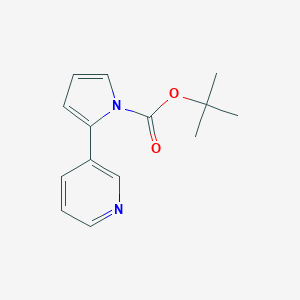

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

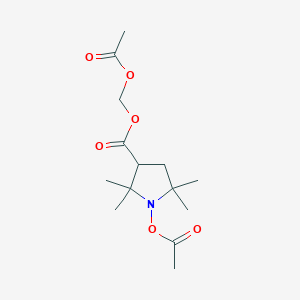

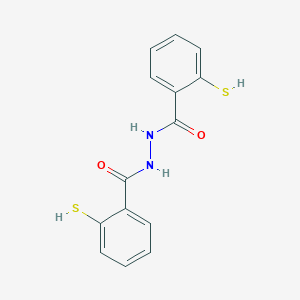

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)